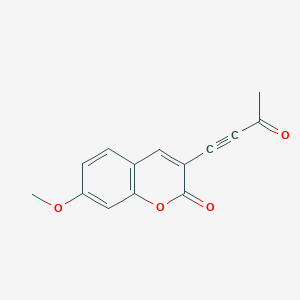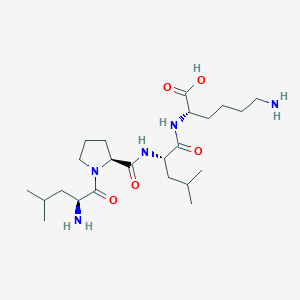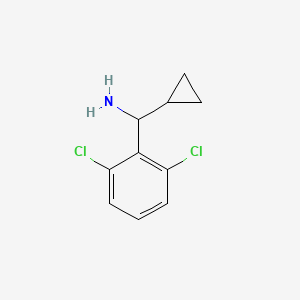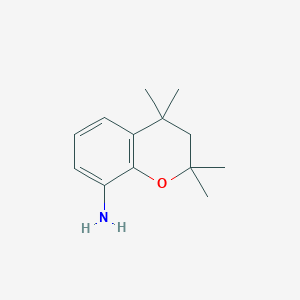![molecular formula C19H19N2O2P B12523680 Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- CAS No. 653565-01-6](/img/structure/B12523680.png)
Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphinic acid group attached to a phenyl ring, which is further substituted with a phenylmethylamino group and a 2-pyridinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- typically involves multi-step organic reactions. One common method involves the condensation of carbonyl compounds with primary amines to form azomethine intermediates. These intermediates are then reacted with tris(trimethylsilyl) phosphite to yield trimethylsilylphosphonic esters. Finally, these esters are cleaved under mild conditions using methanol-water to produce the desired phosphinic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The use of microwave-stimulated reactions and other green chemistry techniques can also be employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane, trialkyl phosphites, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include various phosphonic and phosphine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its role in the development of new therapeutic agents, including anticancer and antimalarial drugs.
Industry: Utilized in the production of polymers and other materials with unique properties
Mecanismo De Acción
The mechanism of action of phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the behavior of natural substrates in biological systems. This allows it to inhibit enzymes or disrupt metabolic pathways, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, phenyl-
- Phosphonic acid, (phenylmethyl)-, diethyl ester
- Phosphinic acid, phenyl[[(phenylmethyl)amino]methyl]-
Uniqueness
Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .
Propiedades
Número CAS |
653565-01-6 |
|---|---|
Fórmula molecular |
C19H19N2O2P |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
[(benzylamino)-pyridin-2-ylmethyl]-phenylphosphinic acid |
InChI |
InChI=1S/C19H19N2O2P/c22-24(23,17-11-5-2-6-12-17)19(18-13-7-8-14-20-18)21-15-16-9-3-1-4-10-16/h1-14,19,21H,15H2,(H,22,23) |
Clave InChI |
KBFFGLYTLUYFCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(C2=CC=CC=N2)P(=O)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
![2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1'-biphenyl]-3-yl phosphate](/img/structure/B12523618.png)
![3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523620.png)


![2-Phenylbicyclo[3.2.0]heptan-2-ol](/img/structure/B12523628.png)
![8-[(Pyren-2-yl)oxy]octane-1-thiol](/img/structure/B12523633.png)
![Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B12523640.png)


![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate](/img/structure/B12523663.png)
